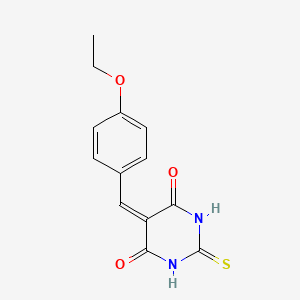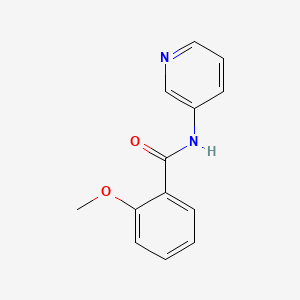![molecular formula C22H21N3O2 B5581823 2-[(2,8-dimethyl-4-quinolinyl)carbonyl]-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide](/img/structure/B5581823.png)
2-[(2,8-dimethyl-4-quinolinyl)carbonyl]-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(2,8-dimethyl-4-quinolinyl)carbonyl]-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide is a useful research compound. Its molecular formula is C22H21N3O2 and its molecular weight is 359.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 359.16337692 g/mol and the complexity rating of the compound is 580. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Chemical Reactivity
Isoquinoline and its derivatives, such as 2-[(2,8-dimethyl-4-quinolinyl)carbonyl]-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide, have been extensively studied for their unique chemical properties and synthetic applications. Research has demonstrated various methods for synthesizing and modifying isoquinoline structures to explore their potential in diverse scientific applications. For instance, isoquinoline reacts smoothly with dimethyl acetylenedicarboxylate (DMAD) in the presence of amides, leading to the production of significant intermediates that could be foundational for further chemical transformations (Yavari, Ghazanfarpour-Darjani, Sabbaghan, & Hossaini, 2007).
Radiolabeling and Imaging Applications
The compound and its related derivatives have shown promise in the development of radioligands for imaging studies. Specifically, novel quinoline-2-carboxamide derivatives have been labeled with carbon-11 for potential use in positron emission tomography (PET) imaging to assess peripheral benzodiazepine type receptors (PBR) in vivo. This highlights the compound's utility in noninvasive imaging applications, providing valuable insights into receptor distribution and functioning within biological systems (Matarrese et al., 2001).
Heterocyclic Compound Synthesis
Further research into the chemical reactivity of isoquinoline derivatives has facilitated the synthesis of heterocyclic compounds, offering potential applications in pharmaceuticals and materials science. For example, the acylation reaction of the 3,3-dimethylisoquinoline series enaminonitrile has led to the creation of compounds with novel properties, showcasing the versatility and significance of isoquinoline derivatives in synthetic chemistry (Mikhailovskii et al., 2013).
Anthelmintic Properties
Isoquinoline derivatives have also been evaluated for their biological activities, including anthelmintic properties. Studies have identified certain arylquinolines, structurally related to the compound , with potent activity against drug-resistant nematodes, suggesting potential applications in developing new anthelmintic agents (Rossiter, Péron, Whitfield, & Jones, 2005).
Propriétés
IUPAC Name |
2-(2,8-dimethylquinoline-4-carbonyl)-3,4-dihydro-1H-isoquinoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O2/c1-13-6-5-9-17-18(10-14(2)24-20(13)17)22(27)25-12-16-8-4-3-7-15(16)11-19(25)21(23)26/h3-10,19H,11-12H2,1-2H3,(H2,23,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTDGPYIWTKUHQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CC(=N2)C)C(=O)N3CC4=CC=CC=C4CC3C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-{[(1S*,5R*)-3-(1,3-thiazol-4-ylmethyl)-3,6-diazabicyclo[3.2.2]non-6-yl]carbonyl}-1H-indazole](/img/structure/B5581745.png)
![N-[1-(4-methylpiperidin-1-yl)propan-2-yl]-5-propylthiophene-3-carboxamide](/img/structure/B5581749.png)
![4-{[(4-ethoxyphenyl)amino]sulfonyl}-N-methyl-2-thiophenecarboxamide](/img/structure/B5581751.png)



![N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(1,3-benzoxazol-2-ylsulfanyl)acetamide](/img/structure/B5581771.png)
![4-[(2-methoxy-3-pyridinyl)carbonyl]-1-(4-methylphenyl)-2-piperazinone](/img/structure/B5581777.png)
![2-{[4-(furan-2-ylmethyl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethanone](/img/structure/B5581779.png)
![3-{[(3,5-dimethyl-4-isoxazolyl)methyl]thio}-5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B5581799.png)
![N-((3S*,4R*)-1-{[4-methyl-2-(1-piperidinyl)-5-pyrimidinyl]carbonyl}-4-propyl-3-pyrrolidinyl)acetamide](/img/structure/B5581804.png)
![4-{[7-methyl-2-(3-methylphenyl)-3-quinolinyl]methyl}-2-morpholinecarboxamide](/img/structure/B5581810.png)
![3-[(1-piperidinylcarbonyl)amino]phenyl 1-piperidinecarboxylate](/img/structure/B5581813.png)
![2-amino-N-[(E)-(4-nitrophenyl)methylideneamino]benzamide](/img/structure/B5581818.png)
